molecular formula C16H14N2O3 B585952 7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid CAS No. 133841-13-1

7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid

Cat. No. B585952
CAS RN: 133841-13-1
M. Wt: 282.299
InChI Key: FUMWDAXDEQWIQK-UHFFFAOYSA-N
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Description

Indazole is a type of azole which is a five-membered ring compound containing three nitrogen atoms. The prefix ‘benzyloxy’ suggests a benzyl group (a benzene ring attached to a CH2 group) linked through an oxygen atom, and ‘carboxylic acid’ refers to the -COOH functional group. Therefore, “7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid” is likely a compound with these structural components .


Molecular Structure Analysis

The molecular structure would be based on the indazole core, with the benzyloxy group attached at the 7-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

Indazoles are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzyloxy and carboxylic acid groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Synthesis of Baloxavir Marboxil

The compound is used in the synthesis of Baloxavir Marboxil, an antiviral medication for the treatment of influenza . The synthesis process involves the use of a sulfonate resin solid acid catalyst under microwave conditions .

Inhibitor of Excitatory Amino Acid Transporters (EAATs)

The compound has been found to inhibit excitatory amino acid transporters (EAATs), which are membrane proteins responsible for clearing glutamate, a major excitatory neurotransmitter in the brain, from the synaptic cleft.

Antiviral Activity

Indole derivatives, which include the compound , have been found to possess antiviral activity . They have been used in the synthesis of various antiviral agents.

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them useful in the development of drugs for the treatment of various inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . They have been used in the development of various anticancer drugs.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . They have been used in the development of various anti-HIV drugs.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They have been used in the development of various antioxidant drugs.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of various antimicrobial drugs.

Future Directions

The future research directions would depend on the potential applications of the compound. Given the wide range of biological activities exhibited by indazole derivatives, potential areas of interest could include medicinal chemistry, drug discovery, and materials science .

properties

IUPAC Name

1-methyl-7-phenylmethoxyindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18-15-12(14(17-18)16(19)20)8-5-9-13(15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMWDAXDEQWIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202081
Record name 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid

CAS RN

133841-13-1
Record name 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133841-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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